Neutrophil-Elastase-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

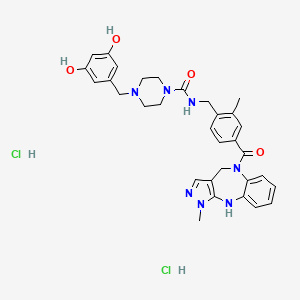

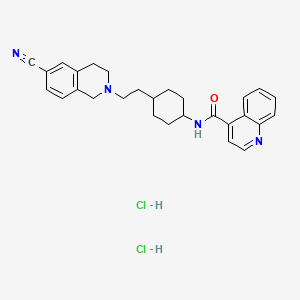

Neutrophil elastase inhibitor is an N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase . It has been shown to inhibit additional serine proteases, thrombin and urokinase, only at higher, micromolar concentrations . It plays a critical role in degrading invading pathogens and thus provides the earliest line of defense in the immune system .

Synthesis Analysis

The synthesis of Neutrophil Elastase Inhibitor involves the design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of P2-modified, orally active peptidyl pentafluoroethyl ketones .

Molecular Structure Analysis

The three-dimensional structure of a potent dihydropyrimidone inhibitor (DHPI) non-covalently bound to HNE at a resolution of 2.0 Å. The inhibitor binds to the active site in a unique orientation addressing S1 and S2 subsites of the protease .

Chemical Reactions Analysis

Neutrophil elastase inhibitors (HNE-Is) have been recently implicated in inflammatory diseases. A drug discovery workflow was applied to unveil novel inhibitory HNE leads via combining pharmacophore modeling, quantitative structure–activity relationship (QSAR) analysis, and in silico screening .

Physical And Chemical Properties Analysis

Neutrophil elastase is stored within cytoplasmic azurophilic granules in the neutrophil and released upon stimulation by pathogens where it acts either as free protein or is associated with neutrophil extracellular traps (NETs) .

Wissenschaftliche Forschungsanwendungen

Behandlung von Atemwegserkrankungen

Neutrophil-Elastase-Inhibitoren wurden auf ihr Potenzial zur Behandlung verschiedener Atemwegserkrankungen untersucht, einschließlich Erkrankungen, die durch COVID-19 verschlimmert werden. Durch die Kontrolle der Aktivität von Neutrophil-Elastase können diese Inhibitoren dazu beitragen, Entzündungen und Gewebeschäden in der Lunge zu kontrollieren .

Prävention von Psoriasis

Die Forschung legt nahe, dass die Hemmung von Neutrophil-Elastase die Entwicklung von Psoriasis verhindern kann, einer chronischen Hauterkrankung, die durch eine überaktive Immunantwort gekennzeichnet ist, die zu Entzündungen und schnellem Hautzelwachstum führt .

Management chronischer Nierenerkrankungen

Neutrophil-Elastase-Inhibitoren können eine Rolle bei der Verhinderung des Fortschreitens chronischer Nierenerkrankungen spielen, indem sie Entzündungen reduzieren und die Nierenfunktion schützen .

Krebstherapie

Die gezielte Hemmung von Neutrophil-Elastase gilt als vielversprechende Richtung für zukünftige Krebstherapien. Das Enzym spielt eine Rolle bei der Entstehung von Krebs, und seine Hemmung könnte für die Kontrolle des Tumorwachstums und der Metastasierung von Vorteil sein .

Immunerkrankungen

Die Regulierung der Neutrophil-Elastase-Aktivität hat Auswirkungen auf die Behandlung von Immunerkrankungen, bei denen übermäßige Entzündungen ein Problem darstellen. Durch die Modulation der Immunantwort können diese Inhibitoren möglicherweise zur Behandlung solcher Erkrankungen beitragen .

Prophylaxe des akuten Atemnotsyndroms (ARDS)

Neutrophil-Elastase-Inhibitoren werden als prophylaktische Behandlungsoption für ARDS untersucht, eine schwere Lungenerkrankung, die häufig durch Infektionen oder Traumata verursacht wird. Die Hemmung der Elastaseaktivität könnte Lungenschäden reduzieren und die Patientenergebnisse verbessern .

Wirkmechanismus

Target of Action

Neutrophil Elastase Inhibitors (NEIs) primarily target Neutrophil Elastase (NE) . NE is a serine protease primarily expressed in the primary granules of neutrophils . It is released extracellularly during the formation of neutrophil extracellular traps (NETs) through degranulation . NE plays a pivotal role in the body’s inflammatory response and also promotes the development of cancers .

Mode of Action

NEIs, such as Sivelestat, are low molecular NE-specific inhibitors that can competitively inhibit the activity of NE without affecting other proteases . They act as substrate mimics , blocking the proteolytic activity of NE . NE cleaves and releases transforming growth factor-α (TGF-α) on the cell membrane, activates epidermal growth factor receptor (EGFR), and triggers extracellular regulated protein kinases 1 and 2 (ERK 1/2) signaling pathway . NEIs prevent these actions by inhibiting NE.

Biochemical Pathways

NEIs affect several biochemical pathways. They inhibit the production of toxic mediators including reactive oxygen species and proteases, especially elastase . They also block the production of interleukin 6 (IL-6) in response to viral infections, in particular single-stranded RNA viruses such as SARS-CoV-2 via a Toll-like receptor 8 (TLR8)-mediated mechanism . These cells are also important sources of soluble IL-6 receptors (IL-6R) in the lungs and may contribute to pathogenic IL-6R trans-signaling in chronic respiratory diseases .

Pharmacokinetics

The pharmacokinetics of NEIs like Sivelestat show a linear dose-dependent increase in each exposure metric (steady-state trough and steady-state peak), despite some inter-patient variability . They are highly stable in buffer as well as in rat and human plasma .

Result of Action

NEIs have shown promising results in various conditions. They can promote tumor proliferation, migration, and invasion, induce epithelial-mesenchymal transition (EMT), and change the tumor microenvironment (TME) to promote tumor progression . Concurrently, NEIs promote systemic treatment resistance by inducing EMT . They can also selectively kill cancer cells and attenuate tumor development . In addition, they have been used in the perioperative period of esophageal cancer patients to reduce the incidence of postoperative complications after esophagectomy .

Action Environment

The action of NEIs is influenced by environmental factors. For instance, in the context of COVID-19, NEIs have been discussed as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . They have been suggested for the treatment of other inflammatory diseases and cancers . The efficacy of NEIs can be enhanced in combination with other drugs, such as trastuzumab for human epidermal growth factor receptor 2 (HER 2) positive breast cancer patients .

Safety and Hazards

Zukünftige Richtungen

Neutrophil elastase inhibitors could be a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . The initiation of sivelestat will serve two strategic purposes; first, it will mitigate the damaging effect of neutrophil elastase on the lung connective tissue, and second, it will limit the virus spreading capabilities by preventing S protein proteolytic activation .

Biochemische Analyse

Biochemical Properties

This enzyme is released extracellularly during the formation of neutrophil extracellular traps (NETs) through a process called degranulation . The interaction between Neutrophil Elastase Inhibitor and neutrophil elastase is critical in modulating the body’s inflammatory response .

Cellular Effects

Neutrophil Elastase Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications .

Molecular Mechanism

At the molecular level, Neutrophil Elastase Inhibitor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activity of neutrophil elastase without affecting other proteases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neutrophil Elastase Inhibitor can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Neutrophil Elastase Inhibitor vary with different dosages in animal models . It has been shown to selectively kill cancer cells and attenuate tumor development .

Metabolic Pathways

Neutrophil Elastase Inhibitor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Neutrophil Elastase Inhibitor is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Neutrophil Elastase Inhibitor and its effects on its activity or function are critical aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

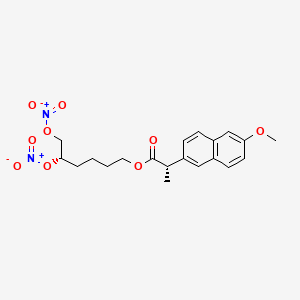

IUPAC Name |

1-(3-methylbenzoyl)indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)